1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine
CAS No.: 473732-66-0
Cat. No.: VC2472492
Molecular Formula: C10H11F4N
Molecular Weight: 221.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473732-66-0 |
|---|---|
| Molecular Formula | C10H11F4N |
| Molecular Weight | 221.19 g/mol |
| IUPAC Name | 1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine |
| Standard InChI | InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3 |
| Standard InChI Key | LPQFPLJRYJOIMC-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Introduction
Chemical Identity and Structure
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is characterized by its molecular formula C₁₀H₁₁F₄N and a molecular weight of approximately 221.19 g/mol. This compound features a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethyl group at position 4, contributing to its unique chemical and physical properties. The compound is identified by the CAS Number 473732-66-0, which represents the racemic mixture of its stereoisomers.
The presence of multiple fluorine atoms in this compound is particularly significant from a medicinal chemistry perspective. Fluorinated compounds often demonstrate enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets, making them valuable scaffolds in drug discovery programs. The strategic positioning of the fluorine atom and trifluoromethyl group on the phenyl ring likely influences the compound's electronic distribution and reactivity.
The compound's amine functional group confers basic properties, enabling it to participate in a range of chemical reactions including nucleophilic substitutions and acid-base interactions. The presence of the trifluoromethyl group likely increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes, a desirable property in drug candidates.
Stereochemistry and Isomeric Forms
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine contains a stereogenic center at the carbon atom bearing the amine group, resulting in two distinct stereoisomers: the (R) and (S) enantiomers. These stereoisomers possess identical physical properties but may exhibit significantly different biological activities due to the chirality of biological receptors and enzymes.
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine
The (S)-isomer, identified by the CAS number 1241678-97-6, represents the alternative spatial arrangement around the chiral center . This stereoisomer has been specifically identified in chemical databases and may have been the subject of focused research due to its particular properties or biological activities.
| Research Area | Potential Application | Significance |
|---|---|---|
| Drug Design | Scaffold for enzyme inhibitors | Fluorinated groups enhance binding affinity |
| Pharmacokinetics | Model compound for ADME studies | Fluorination affects metabolism and distribution |
| Structure-Activity Relationships | Probe for target binding interactions | Stereochemistry influences biological activity |
| Chemical Biology | Tool compound for target identification | Specific interactions with biological macromolecules |
Comparison with Related Compounds
Understanding the structural relationships between 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine and similar compounds provides valuable insights into the impact of specific structural features on physical, chemical, and biological properties.
The table below compares this compound with its stereoisomers and structurally related analogues:
| Compound | Molecular Formula | CAS Number | Key Structural Features | Molecular Weight |
|---|---|---|---|---|
| 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine (racemic) | C₁₀H₁₁F₄N | 473732-66-0 | F at position 3, CF₃ at position 4 | 221.19 g/mol |
| (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine | C₁₀H₁₁F₄N | 1241678-97-6 | S configuration at chiral center | 221.19 g/mol |
| (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine | C₁₀H₁₁F₄N | 2089671-68-9 | R configuration at chiral center | 221.19 g/mol |
These structural variations, particularly in stereochemistry, can significantly impact biological activities and may lead to different applications in research and pharmaceutical development .
Future Research Directions
Research on 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine and related compounds presents several promising avenues for future investigation:
-
Comprehensive evaluation of the biological activities of both stereoisomers to identify potential therapeutic applications
-
Development of more efficient stereoselective synthetic routes to access specific stereoisomers with high purity
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Investigation of structure-activity relationships through the synthesis and testing of structural analogues
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Exploration of specific applications in targeted drug discovery programs, particularly where fluorinated compounds show advantages
-
Studies on the metabolic fate and pharmacokinetic properties of this compound in biological systems
These research directions could contribute significantly to our understanding of fluorinated amines and their applications in medicinal chemistry and related fields.
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